![molecular formula C20H23ClN4O3 B2721218 (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903544-96-6](/img/structure/B2721218.png)
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN4O3 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One notable application of related chemical compounds involves their synthesis and evaluation for antimicrobial properties. For instance, a study described the synthesis of pyridine derivatives, where variable and modest antimicrobial activity against investigated strains of bacteria and fungi were observed. This suggests potential for similar compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Binding and Antagonist Activity
Another research area focuses on molecular interactions with specific receptors. A study detailed the molecular interaction of an antagonist with the CB1 cannabinoid receptor, revealing insights into the conformational preferences and steric binding interactions of similar compounds. This understanding aids in the design of receptor-targeted drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
G Protein-Coupled Receptor Antagonism
Research into small molecule antagonists of G protein-coupled receptors (GPRs) has led to the discovery of compounds exhibiting potent antagonistic activity. Such findings are significant for therapeutic applications targeting GPRs, indicating potential roles in treating related disorders (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of novel compounds are crucial for understanding their potential applications. Research in this area includes the synthesis of bioactive heterocycles and their evaluation for antiproliferative activity, alongside structural analyses using techniques such as X-ray diffraction. Such studies provide foundational knowledge for the development of therapeutically relevant compounds (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Anticonvulsant Agents
Compounds with specific structural features have been synthesized and evaluated for anticonvulsant activities, showing promising results in tests such as the maximal electroshock (MES) test. This research paves the way for developing new anticonvulsant medications, highlighting the therapeutic potential of chemically novel entities (Malik & Khan, 2014).
Imaging Agents for Parkinson's Disease
The synthesis of radiolabeled compounds for use as positron emission tomography (PET) imaging agents represents another application. Such compounds can aid in the imaging of specific enzymes related to diseases like Parkinson's, offering valuable tools for diagnosis and research into the disease's mechanisms (Wang, Gao, Xu, & Zheng, 2017).
Mechanism of Action
Piperazine derivatives
Piperazine is a common moiety in many pharmaceuticals and its derivatives often exhibit a wide range of biological activities . They are known to interact with various targets, including G protein-coupled receptors and ion channels, which play crucial roles in numerous biological processes .
Benzoyl compounds
The benzoyl group in the compound is a common feature in many bioactive molecules. Benzoyl derivatives can interact with various biological targets and are often involved in inhibiting enzyme activities .
Pyrazolo[1,5-a]pyridine derivatives
Pyrazolo[1,5-a]pyridine is a type of nitrogen-containing heterocyclic compound. Compounds with this structure are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-6-5-14(21)12-16(18)19(26)23-8-10-24(11-9-23)20(27)17-13-15-4-2-3-7-25(15)22-17/h5-6,12-13H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXIEGIWVWJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

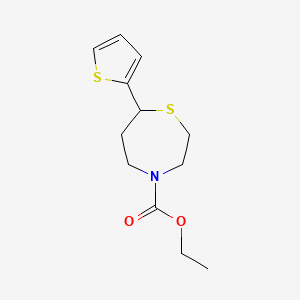
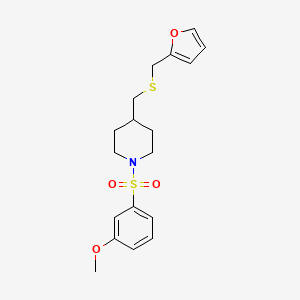
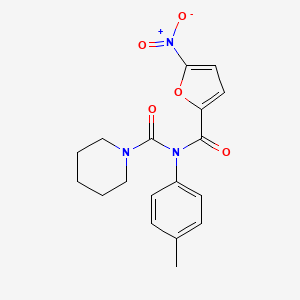
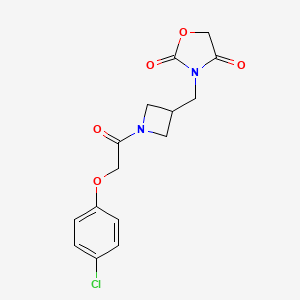
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)
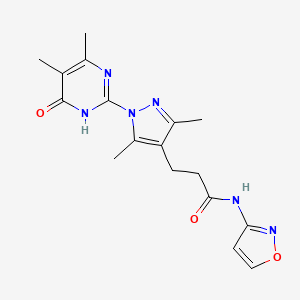
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)
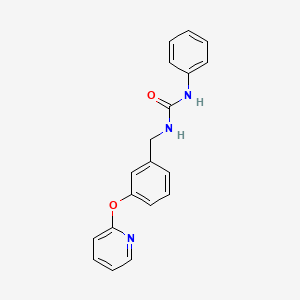
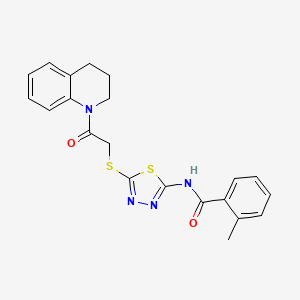
![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)
![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)
![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)
